tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
The compound tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic quinoline core substituted with a ketone group (5-oxo), methyl groups at positions 2,7,7, and a 3-chloro-4-methoxyphenyl moiety at position 4. The ester group at position 3 is a tetrahydrofuranmethyl group, distinguishing it from common ethyl or methyl esters in analogs.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO5/c1-14-21(24(29)32-13-16-6-5-9-31-16)22(15-7-8-20(30-4)17(26)10-15)23-18(27-14)11-25(2,3)12-19(23)28/h7-8,10,16,22,27H,5-6,9,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXMHUONIAMNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-chloro-4-methoxyphenyl substituent in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, creating a unique electronic environment. Key comparisons include:
- 4-Bromophenyl (B2) : Exhibits a para-halogen substitution, resulting in a high melting point (261°C) but low synthetic yield (30%) due to steric hindrance .
- 3-Chlorophenyl (B3) : Meta-substitution leads to reduced yield (25%) compared to para-substituted analogs, suggesting positional sensitivity in synthesis .
- 4-Chlorophenyl (A5) : Para-substitution achieves a 90% yield, highlighting the efficiency of para-halogen placement in this scaffold .
- 4-Methoxyphenyl () : Electron-donating methoxy groups enhance solubility but may reduce binding affinity in hydrophobic protein pockets .
Table 1: Impact of Aromatic Substituents
Ester Group Modifications
The tetrahydro-2-furanylmethyl ester in the target compound contrasts with simpler esters in analogs:
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